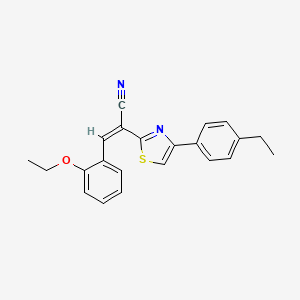

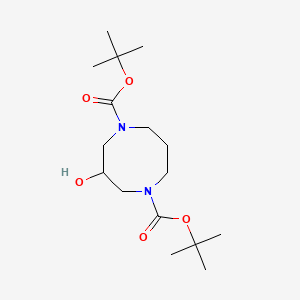

N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures. For instance, a 14C-labelled compound with a similar structure was synthesized through a four-step procedure starting from 2-chloro-3,4-dimethoxybenzoic acid, involving decarboxylation, selective lithiation, electrophilic substitution, and final reaction with aminoguanidine bicarbonate . Another synthesis involved the condensation reaction of 4-dimethylaminobenzohydrazide with chlorinated aldehydes to form hydrazone compounds . These methods provide a foundation for the synthesis of "N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide," suggesting that similar synthetic routes could be employed.

Molecular Structure Analysis

The molecular structure of compounds similar to "N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide" has been characterized using various spectroscopic techniques. For example, hydrazone compounds were characterized by elemental analysis, IR, 1HNMR spectra, and single crystal X-ray diffraction, revealing their crystalline structure and space group information . The Schiff base compound (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline was characterized by FT-IR and 1H NMR spectroscopy, confirming the presence of the C=N (azomethine) group . These analyses are crucial for understanding the molecular structure of "N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide."

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from studies where the 3,4-dimethoxybenzyl group was used as an N-protecting group and could be eliminated by specific reagents . Additionally, the vibrational spectroscopy and DFT studies of a synthesized crystal provided insights into the reactivity of the compound's free base and cationic species . These findings suggest that "N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide" may also exhibit interesting reactivity patterns that could be explored further.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For instance, the thermal behavior of a synthesized ligand and its metal complexes was characterized, suggesting coordination to metal atoms to form high spin octahedral complexes . The solvation energy values and stability of different species in solution were also investigated for another compound . These studies provide a basis for predicting the properties of "N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide," such as solubility, stability, and potential to form complexes with metals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide derivatives have been synthesized and evaluated for various applications. Notably, these compounds have been explored for their potential as antimicrobial agents. For instance, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed, synthesized, and evaluated for their ability to target multidrug efflux pumps, exhibiting promising antibacterial and antifungal activities (Ezz Eldin et al., 2022). Additionally, compounds from this category have shown notable antimicrobial and antioxidant potential. Certain sulfide derivatives, for instance, exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with significant inhibition activities and high antioxidant activity (Khalaf et al., 2022).

Role in Synthesis of Heterocyclic Compounds

N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide derivatives have been instrumental in the synthesis of various heterocyclic compounds. These derivatives have been utilized in creating new biologically active sulfide compounds and in the synthesis of benzimidazolyl thioxoacetamide derivatives, indicating their versatility in chemical synthesis and potential applications in developing novel pharmaceuticals (Mobinikhaledi et al., 2010).

Potential in Molecular Docking and In Vitro Screening

Research has also delved into the potential of these compounds in molecular docking and in vitro screening. Studies involving molecular docking aimed to understand the binding interactions with enzyme active sites, indicating the potential of these compounds in drug discovery and design. In vitro screening of these compounds has shown their antimicrobial and antioxidant activity, highlighting their potential in therapeutic applications (Flefel et al., 2018).

Utilization in Synthesis of Pyrazole Derivatives with Antitumor Activities

Additionally, cyanoacetylhydrazine derivatives, related to N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide, have been employed in the synthesis of pyrazole derivatives. These compounds have shown promising results in antitumor activity against various human tumor cell lines, indicating the potential of N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide derivatives in cancer treatment and research (Mohareb et al., 2012).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as colchicine and its derivatives, are known to interact with tubulin . Tubulin is a globular protein that is the main constituent of microtubules in cells .

Mode of Action

It’s worth noting that compounds interacting with the colchicine binding site on tubulin, like colchicine and its derivatives, inhibit tubulin assembly and suppress microtubule formation . This suggests that N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide might interact with its targets in a similar manner.

Biochemical Pathways

Compounds that interact with tubulin, such as colchicine and its derivatives, affect the dynamics of microtubules . Microtubules play crucial roles in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape .

Result of Action

Based on the potential interaction with tubulin, it can be hypothesized that the compound might affect cell division and other microtubule-related processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-17-8-4-3-7(5-9(8)18-2)11(16)14-13-10(15)6-12/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEORVCFNYWQMSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NNC(=O)CCl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2512030.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2512032.png)

![N1-(2-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2512035.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2512039.png)

![4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2512047.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512048.png)